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molecular formula C7H7NOS B041779 4-Hydroxythiobenzamide CAS No. 25984-63-8

4-Hydroxythiobenzamide

Cat. No. B041779
M. Wt: 153.2 g/mol
InChI Key: DOCQBKMMNPJLOR-UHFFFAOYSA-N
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Patent
US04008264

Procedure details

At a temperature and in the manner as described in Example 1, 69 g of potassium thiocyanate (0.7 mol) and 52 g of phenol (0.55 mol) are stirred with 0.5 l of 98% hydrofluoric acid, and subsequently, the mixture is stirred for 3 days at room temperature. 0.3 l of hydrofluoric acid are then distilled off at normal pressure and a bath temperature of up to 60° C, the remainder is cooled and the residue is stirred with ice and water. The crude product precipitated is suction-filtered and may be purified by dissolving in dilute soda solution at room temperature, clarifying the solution and subsequent precipitation of the product with mineral acid or by recrystallization from water. The 4-hydroxy-thiobenzamide so obtained has a melting point of 192° - 193° C. The yield is 85% of the theoretical yield, relative to the phenol used.
Name
potassium thiocyanate
Quantity
69 g
Type
reactant
Reaction Step One
Quantity
52 g
Type
reactant
Reaction Step Two
Quantity
0.5 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S-:1][C:2]#[N:3].[K+].[C:5]1([OH:11])[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.F>>[OH:11][C:5]1[CH:10]=[CH:9][C:8]([C:2]([NH2:3])=[S:1])=[CH:7][CH:6]=1 |f:0.1|

Inputs

Step One
Name
potassium thiocyanate
Quantity
69 g
Type
reactant
Smiles
[S-]C#N.[K+]
Step Two
Name
Quantity
52 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Three
Name
Quantity
0.5 L
Type
reactant
Smiles
F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
subsequently, the mixture is stirred for 3 days at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
0.3 l of hydrofluoric acid are then distilled off at normal pressure and a bath temperature of up to 60° C
TEMPERATURE
Type
TEMPERATURE
Details
the remainder is cooled
STIRRING
Type
STIRRING
Details
the residue is stirred with ice and water
CUSTOM
Type
CUSTOM
Details
The crude product precipitated
FILTRATION
Type
FILTRATION
Details
is suction-filtered
CUSTOM
Type
CUSTOM
Details
may be purified
DISSOLUTION
Type
DISSOLUTION
Details
by dissolving in dilute soda solution at room temperature
CUSTOM
Type
CUSTOM
Details
the solution and subsequent precipitation of the product with mineral acid
CUSTOM
Type
CUSTOM
Details
by recrystallization from water

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
OC1=CC=C(C(=S)N)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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